2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione
Overview
Description
2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione is a chemical compound known for its unique structure and properties This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-amino-4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include heating the mixture to around 100°C and maintaining the pH at an acidic level to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pH, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the yield and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thiazolidine ring can be reduced to form a thiazolidine-2-thione derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Various acylated and sulfonylated derivatives.
Scientific Research Applications
2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The presence of the amino and hydroxy groups allows for specific binding to active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione: shares similarities with other thiazolidine derivatives, such as thiazolidine-2,4-dione and thiazolidine-2-thione.
Thiazolidine-2,4-dione: Known for its use in the synthesis of pharmaceuticals, particularly antidiabetic drugs.
Thiazolidine-2-thione: Investigated for its potential as a corrosion inhibitor and its biological activities.
Uniqueness
This compound is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-amino-4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c10-8-6-7(2-3-9(8)12)11-4-1-5-15(11,13)14/h2-3,6,12H,1,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEBNTMYSUYJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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